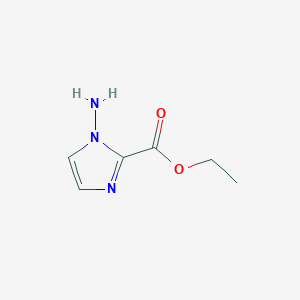
ethyl 1-amino-1H-imidazole-2-carboxylate
Cat. No. B2550348
Key on ui cas rn:
1008130-15-1
M. Wt: 155.157
InChI Key: VUEWVPSSFIXDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09428511B2
Procedure details


To a solution of ethyl 1H-imidazole-2-carboxylate (2.00 g, 14.27 mmol) in DMF (40 mL) at 0° C. was added sodium hydride (0.714 g, 17.84 mmol, 60% wt). The reaction solution was stirred at room temperature for 120 min and then was cooled to 0° C. A suspension of (aminooxy)diphenylphosphine oxide [4.66 g, 19.98 mmol, prepared from diphenylphosphinic chloride following a known procedure (Org. Lett., 351-353 (2007))], in DMF (70 ml) was added. After 10 min, the ice bath was removed. The reaction mixture became viscous and stirred at room temperature for 3 h. The reaction was quenched with water until it became a clear solution, and concentrated to dryness under reduced pressure. The crude product was suspended in EtOAc (400 ml) with stirring for 30 min and filtered. The filtrate was concentrated to give a pale yellow viscous solid, 2.6 g. The crude product was purified via silica gel column (Isco prep: 0-5% MeOH-DCM over 20 minutes) to afford ethyl 1-amino-1H-imidazole-2-carboxylate (1.99 g, 90% yield) as a white solid. 1H NMR (400 MHz, MeOD) δ 7.35 (d, J=1.3 Hz, 1H), 7.11 (s, 1H), 4.37 (q, J=7.3 Hz, 2H), 1.50 (br. s., 9H), 1.38 (t, J=7.0 Hz, 4H). ESI-MS (analytical LCMS Method A): m/z 156.0 ([M+H]+).






Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([O:8][CH2:9][CH3:10])=[O:7].[H-].[Na+].[NH2:13]OP(=O)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(Cl)(C2C=CC=CC=2)=O)C=CC=CC=1>CN(C=O)C>[NH2:13][N:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=NC=C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.714 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at room temperature for 120 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water until it
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow viscous solid, 2.6 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified via silica gel column (Isco prep: 0-5% MeOH-DCM over 20 minutes)
|
|
Duration
|
20 min
|
Outcomes


Product
Details
Reaction Time |
120 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN1C(=NC=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.99 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
